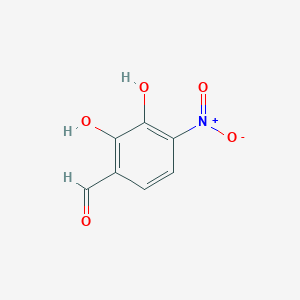

Benzaldehyde, 2,3-dihydroxy-4-nitro-

Beschreibung

Contextualization within the Dihydroxylated Nitrobenzaldehyde Family

Benzaldehyde (B42025), 2,3-dihydroxy-4-nitro- belongs to the broader class of dihydroxylated nitrobenzaldehydes, which are aromatic compounds featuring two hydroxyl groups, a nitro group, and an aldehyde function attached to a benzene (B151609) ring. The specific positioning of these substituents greatly influences the chemical and physical properties of each isomer. For instance, the intramolecular hydrogen bonding potential in the 2,3-dihydroxy arrangement can affect its acidity and reactivity compared to other isomers where the hydroxyl groups are not vicinal.

The nitro group, being a strong deactivating group, significantly influences the electrophilic substitution reactions on the aromatic ring, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. The interplay of these functional groups makes each isomer a unique building block for the synthesis of more complex molecules. Other notable members of this family include 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) and 2,3-dihydroxy-5-nitrobenzaldehyde. appchemical.comappchemical.com While research on these related compounds has provided insights into their synthesis and potential applications, "Benzaldehyde, 2,3-dihydroxy-4-nitro-" remains a less explored entity.

Significance in Advanced Organic Synthesis and Chemical Biology Research

While the unique substitution pattern of Benzaldehyde, 2,3-dihydroxy-4-nitro- suggests its potential as a valuable intermediate in organic synthesis and as a tool in chemical biology, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific research focused on this particular isomer.

Advanced Organic Synthesis:

Theoretically, the aldehyde functional group can participate in a variety of synthetic transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. The presence of the dihydroxy and nitro functionalities offers avenues for further derivatization, potentially leading to the synthesis of novel heterocyclic compounds or functional materials. However, specific, documented examples of its use as a key building block in the synthesis of complex target molecules are not readily found in current chemical literature.

Chemical Biology Research:

Phenolic compounds, in general, are known to exhibit a range of biological activities, and it is plausible that Benzaldehyde, 2,3-dihydroxy-4-nitro- could possess interesting properties. The combination of hydroxyl and nitro groups might confer antioxidant or antimicrobial characteristics. ontosight.ai The aldehyde group could also be utilized for bioconjugation or as a reactive moiety in chemical probes designed to interact with biological macromolecules. Despite these possibilities, there is a lack of published studies detailing the investigation of Benzaldehyde, 2,3-dihydroxy-4-nitro- in chemical biology research, such as its use in the development of specific biological probes or as a modulator of biological pathways.

Eigenschaften

IUPAC Name |

2,3-dihydroxy-4-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-2-5(8(12)13)7(11)6(4)10/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDACVGMXKJWJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439923 | |

| Record name | Benzaldehyde, 2,3-dihydroxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144240-75-5 | |

| Record name | Benzaldehyde, 2,3-dihydroxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Targeted Functionalization

Strategies for the Construction of the 2,3-Dihydroxy-4-nitrobenzaldehyde Core

The assembly of the 2,3-dihydroxy-4-nitrobenzaldehyde framework can be approached by introducing the key functional groups—nitro, hydroxyl, and formyl—onto a benzene (B151609) ring in a specific order. The choice of the starting material and the sequence of reactions are critical to achieving the desired substitution pattern.

A primary route to 2,3-dihydroxy-4-nitrobenzaldehyde involves the direct nitration of 2,3-dihydroxybenzaldehyde (B126233). In electrophilic aromatic substitution, the directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. libretexts.orgunizin.org The two hydroxyl groups are strongly activating, ortho- and para-directing groups, while the aldehyde group is a deactivating, meta-directing group. organicchemistrytutor.comlibretexts.org

The powerful activating and ortho-, para-directing influence of the two hydroxyl groups at positions 2 and 3 would strongly direct the incoming nitro group. The -OH group at C2 directs to positions 1 (blocked), 3 (substituted), and 5. The -OH group at C3 directs to positions 2 (substituted), 4, and 6. The aldehyde group at C1 is deactivating and directs to positions 3 (substituted) and 5. libretexts.orgyoutube.com The combined effect of these groups makes position 4 a likely candidate for nitration, although position 6 would also be activated. Precise control of reaction conditions, such as the choice of nitrating agent and temperature, is crucial to favor the formation of the 4-nitro isomer and minimize side products. frontiersin.org Mild nitrating conditions, such as using dilute nitric acid, sometimes in the presence of a surfactant, can improve regioselectivity. rsc.org The synthesis of other nitrocatechols has been achieved by treating catechol solutions with reagents like sodium nitrite (B80452) and sulfuric acid or fuming nitric acid. copernicus.orgcopernicus.org

Table 1: Illustrative Nitrating Systems for Aromatic Compounds

| Nitrating Agent | Typical Conditions | Comments |

|---|---|---|

| HNO₃ / H₂SO₄ | 0-25 °C | Standard and strong nitrating mixture; may lead to over-nitration or oxidation with sensitive substrates like phenols. frontiersin.org |

| Dilute HNO₃ | Room Temperature | Milder conditions, can offer higher regioselectivity for activated rings. rsc.org |

| Sodium Nitrite / H₂SO₄ | Cooled aqueous solution | Used for the preparation of 4-nitrocatechol (B145892) from catechol. copernicus.orgcopernicus.org |

| N₂O₅ | Dicationic ionic liquid | Can enhance para-selectivity in some aromatic systems. researchgate.net |

An alternative synthetic strategy involves introducing the hydroxyl groups onto a pre-functionalized nitroaromatic precursor, such as 4-nitrobenzaldehyde. The direct ortho-dihydroxylation of an aromatic C-H bond is a challenging transformation. However, advances in catalysis have provided methods for such reactions. For instance, polyoxometalate-catalyzed oxidation of nitrobenzene (B124822) with molecular oxygen has been shown to yield 2-nitrophenol (B165410) with high regioselectivity, suggesting a potential pathway for introducing one of the hydroxyl groups. acs.org

Another approach is the denitrative hydroxylation of nitroarenes, where the nitro group is replaced by a hydroxyl group. researchgate.net This can be achieved under transition-metal-free conditions and may proceed through a radical-nucleophilic substitution (SRN1) mechanism. researchgate.netwhiterose.ac.uk Furthermore, photoexcited nitroarenes can mediate C-H hydroxylation of aliphatic systems, and related principles could potentially be adapted for aromatic systems. nih.gov A more classical approach would involve the dihydroxylation of an olefin derived from a suitable nitroaromatic precursor, a reaction often achieved using reagents like osmium tetroxide, although greener alternatives using nitroarenes as photoresponsive oxidants are being developed. nih.gov

This synthetic route would install the aldehyde group onto a 3-nitrocatechol precursor. The direct formylation of phenols is a well-established method for synthesizing hydroxybenzaldehydes. orgsyn.org Several named reactions can achieve this, including the Gattermann, Vilsmeier-Haack, and Duff reactions, which utilize different formylating agents like hydrogen cyanide, dimethylformamide/POCl₃, and hexamethylenetetramine, respectively. wikipedia.org

For achieving high regioselectivity, especially at the ortho position to a hydroxyl group, specific methods have been developed. One such method uses magnesium chloride, triethylamine, and paraformaldehyde, which gives high yields of salicylaldehydes (ortho-hydroxybenzaldehydes). orgsyn.org Applying such a method to 3-nitrocatechol would be expected to introduce the formyl group at the position adjacent to one of the hydroxyl groups (C2 or C6), activated by the hydroxyls and influenced by the deactivating nitro group.

Table 2: Selected Formylation Reactions for Phenols

| Reaction Name | Formylating Agent(s) | General Application |

|---|---|---|

| Gattermann Reaction | HCN / Lewis Acid | Formylation of activated aromatic rings like phenols. wikipedia.org |

| Vilsmeier-Haack Reaction | DMF / POCl₃ | Formylation of electron-rich aromatic compounds. wikipedia.org |

| Duff Reaction | Hexamethylenetetramine | Ortho-formylation of phenols. wikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether / TiCl₄ | Ortho-formylation of phenols. wikipedia.org |

| MgCl₂ / Et₃N / Paraformaldehyde | Paraformaldehyde | High-yield, exclusive ortho-formylation of phenols. orgsyn.org |

Selective Protection and Deprotection of Hydroxyl Groups

In multi-step syntheses involving 2,3-dihydroxy-4-nitrobenzaldehyde, it is often necessary to temporarily block one or both of the hydroxyl groups to prevent unwanted side reactions. The choice of protecting groups and the strategy for their selective removal are critical for the success of the synthesis. wikipedia.org

Selectively protecting one of the two adjacent hydroxyl groups in a catechol system presents a significant challenge due to their similar reactivity. However, subtle differences in acidity or steric hindrance can sometimes be exploited. In related dihydroxybenzaldehyde systems, such as 3,4-dihydroxybenzaldehyde, methods for the regioselective protection of the 4-hydroxyl group have been developed. nih.govresearchgate.net These methods often involve the use of a specific base and solvent system to favor alkylation or acylation at one position over the other. For instance, using sodium bicarbonate as the base in DMF has been shown to favor the protection of the 4-OH group in 3,4-dihydroxybenzaldehyde. nih.gov

The relative acidity of the two hydroxyl groups in 2,3-dihydroxy-4-nitrobenzaldehyde will be influenced by intramolecular hydrogen bonding with the adjacent aldehyde and nitro groups, which could be exploited for regioselective protection. Ester protecting groups, such as acetyl (Ac), benzoyl (Bz), or pivaloyl (Piv), are commonly used for hydroxyl protection and are introduced using the corresponding acyl chloride or anhydride. highfine.com Silyl (B83357) ethers are also widely used and offer mild deprotection conditions. zmsilane.com

An orthogonal protecting group strategy is a powerful tool in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. uchicago.edujocpr.com This is achieved by choosing groups that are cleaved under different, non-interfering reaction conditions (e.g., acid-labile vs. base-labile vs. fluoride-labile). wikipedia.orgiris-biotech.de

For the two hydroxyl groups of 2,3-dihydroxy-4-nitrobenzaldehyde, an orthogonal strategy could involve protecting one hydroxyl group as an acid-labile ether (e.g., a tetrahydropyranyl (THP) ether) and the other as a fluoride-labile silyl ether (e.g., a tert-butyldimethylsilyl (TBDMS) ether). wikipedia.orgmasterorganicchemistry.com Alternatively, a base-labile ester group could be paired with a hydrogenolysis-labile benzyl (B1604629) ether. acs.org This approach provides the flexibility to unmask either hydroxyl group selectively at different stages of a synthetic sequence, enabling targeted functionalization. jocpr.com

Table 3: Example of an Orthogonal Protection Scheme for Diols

| Hydroxyl Position | Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|---|

| C2-OH | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ions (e.g., TBAF) | Stable to mild acid and base |

| C3-OH | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, and fluoride |

This table presents a hypothetical orthogonal strategy for illustrative purposes.

Derivatization from Precursor Molecules

The synthesis of 2,3-dihydroxy-4-nitrobenzaldehyde is primarily achieved through the strategic functionalization of precursor aromatic compounds. These methods involve either the introduction of a nitro group onto a pre-existing dihydroxybenzaldehyde framework or the construction of the aldehyde functionality on a nitrated catechol or guaiacol (B22219) base.

Modifications of Related Benzaldehyde (B42025) Isomers

A primary route to obtaining 2,3-dihydroxy-4-nitrobenzaldehyde involves the direct nitration of 2,3-dihydroxybenzaldehyde. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring. The position of nitration is directed by the existing hydroxyl (-OH) and aldehyde (-CHO) groups. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the aldehyde group is a deactivating, meta-directing group. In the case of 2,3-dihydroxybenzaldehyde, the hydroxyl groups' activating effects dominate, directing the incoming electrophile.

The nitration of aromatic aldehydes is a well-established procedure, typically employing a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. oc-praktikum.de The reaction conditions must be carefully controlled to prevent over-nitration or oxidation of the sensitive hydroxyl and aldehyde groups.

Table 1: Illustrative Nitration Conditions for Benzaldehyde Derivatives

| Starting Material | Nitrating Agent | Temperature | Notes |

| Benzaldehyde | Fuming HNO₃ / conc. H₂SO₄ | < 15°C | Yields primarily 3-nitrobenzaldehyde. oc-praktikum.de |

| 3-Ethoxy-4-hydroxybenzaldehyde | Fuming HNO₃ in Dichloromethane | 5-10°C | Introduces a nitro group at the 5-position. google.com |

Transformations of Substituted Catechols or Guaiacols

An alternative synthetic strategy begins with substituted catechols (1,2-dihydroxybenzene) or guaiacols (2-methoxyphenol) and involves the sequential introduction of the nitro and aldehyde functionalities.

One plausible pathway is the formylation of 4-nitrocatechol. nih.gov Catechol can be nitrated to yield 4-nitrocatechol, a process that has been studied in the context of atmospheric chemistry. nih.gov The subsequent introduction of an aldehyde group at the 3-position can be accomplished through various formylation reactions. However, the strongly deactivating nature of the nitro group presents a challenge for standard electrophilic formylation methods.

Several classical formylation reactions are employed for electron-rich aromatic rings like phenols: orgsyn.org

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org It is generally effective for phenols and their ethers. youtube.com A patent describes the formylation of 2-methoxyphenol (guaiacol) using this method. google.com

Duff Reaction : This method uses hexamethylenetetramine as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or acetic acid. wikipedia.orgwikipedia.org It is particularly effective for the ortho-formylation of phenols. ecu.edursc.org

Reimer-Tiemann Reaction : This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgresearchgate.netallen.in The reactive species is dichlorocarbene (B158193). lscollege.ac.inonlineorganicchemistrytutor.com

Table 2: Common Formylation Reactions for Phenolic Compounds

| Reaction Name | Reagents | Typical Substrates | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes (e.g., anilines, phenols) wikipedia.org | Mild conditions, reagent is a weak electrophile. youtube.com |

| Duff Reaction | Hexamethylenetetramine, Acid | Phenols, electron-rich aromatics wikipedia.org | Preferential ortho-formylation. wikipedia.org |

| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Phenols, electron-rich heterocycles wikipedia.org | Involves a dichlorocarbene intermediate. lscollege.ac.in |

Another approach within this category involves starting with a guaiacol derivative. For instance, a synthetic sequence could begin with the nitration of guaiacol, followed by formylation. Subsequent demethylation of the resulting methoxy (B1213986) group would yield the final 2,3-dihydroxy-4-nitrobenzaldehyde. The cleavage of the aryl methyl ether can be achieved using various reagents, such as aluminum chloride with sodium iodide. chemicalbook.com

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. The reactivity of this group in 2,3-dihydroxy-4-nitrobenzaldehyde is significantly influenced by the substituents on the aromatic ring. The potent electron-withdrawing nature of the nitro group at the para position, combined with the meta-directing aldehyde, strongly enhances the electrophilicity of the carbonyl carbon. While the hydroxyl groups at positions 2 and 3 exert an electron-donating resonance effect, the inductive effect of the nitro group is dominant, rendering the aldehyde highly reactive towards nucleophilic attack.

Nucleophilic addition is the characteristic reaction of aldehydes. The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated.

The rate of nucleophilic addition is highly dependent on the electronic environment of the carbonyl group. For 2,3-dihydroxy-4-nitrobenzaldehyde, the presence of the 4-nitro group substantially increases the partial positive charge on the carbonyl carbon, accelerating the rate of nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Table 1: Predicted Relative Reactivity towards Nucleophilic Addition

| Compound | Key Substituent Effects | Predicted Reactivity |

|---|---|---|

| Benzaldehyde | Baseline | Moderate |

| p-Nitrobenzaldehyde | Strong electron-withdrawal (-NO₂) | High |

| 2,3-Dihydroxybenzaldehyde (B126233) | Electron-donation (-OH), H-Bonding | Low to Moderate |

| 2,3-Dihydroxy-4-nitrobenzaldehyde | Dominant electron-withdrawal (-NO₂) | Very High |

Condensation reactions of the aldehyde group involve a nucleophilic addition step followed by the elimination of a water molecule. These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen double bonds.

Schiff Base Formation: This reaction involves the condensation of the aldehyde with a primary amine (R-NH₂). The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the final imine or Schiff base. The enhanced electrophilicity of the aldehyde in 2,3-dihydroxy-4-nitrobenzaldehyde facilitates the initial nucleophilic attack by the amine, driving the reaction forward.

Oxime Synthesis: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an aldoxime. Similar to Schiff base formation, the mechanism involves nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration. This reaction is often used for the characterization and protection of aldehydes.

Table 2: General Conditions for Condensation Reactions

| Reaction | Typical Reagents | Solvent | Catalyst |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (e.g., aniline) | Ethanol (B145695), Methanol | Acetic Acid (catalytic) |

| Oxime Synthesis | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Ethanol/Water | Base (e.g., Sodium Acetate) |

Transformations Involving the Hydroxyl Groups

The two phenolic hydroxyl groups at positions C2 and C3 introduce another layer of reactivity. Their nucleophilicity and acidity are key to understanding their transformations, such as alkylation and acylation. A significant challenge in these reactions is achieving regioselectivity, as either one or both hydroxyl groups can react.

Alkylation (reaction with alkyl halides) and acylation (reaction with acyl chlorides or anhydrides) are common transformations of phenols, typically carried out under basic conditions. The regioselectivity of these reactions on 2,3-dihydroxy-4-nitrobenzaldehyde is determined by the relative acidity of the two hydroxyl groups and steric hindrance.

C2-OH: The acidity of this hydroxyl group is increased due to its proximity to the electron-withdrawing aldehyde group. However, it is also sterically hindered by the aldehyde and capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen.

C3-OH: This hydroxyl group is positioned ortho to the powerful electron-withdrawing nitro group, which is expected to significantly increase its acidity (lower pKa) compared to the C2-OH.

This difference in acidity suggests that under carefully controlled basic conditions, deprotonation and subsequent reaction may occur preferentially at the more acidic C3 position.

Table 3: Factors Influencing Regioselectivity of Hydroxyl Group Reactions

| Position | Electronic Effects | Steric Hindrance | Hydrogen Bonding | Probable Reactivity |

|---|---|---|---|---|

| C2-OH | Increased acidity from adjacent -CHO | High | Strong intramolecular H-bond with -CHO | Lower |

| C3-OH | Significantly increased acidity from adjacent -NO₂ | Moderate | Potential H-bond with C2-OH | Higher |

Intramolecular hydrogen bonding plays a critical role in modulating the reactivity of 2,3-dihydroxy-4-nitrobenzaldehyde. A strong hydrogen bond is anticipated between the hydrogen of the C2-hydroxyl group and the oxygen of the C1-aldehyde group. This interaction has two main consequences:

Reactivity Shielding: By engaging the lone pair of the C2-hydroxyl's hydrogen, it reduces its availability to act as a nucleophile in reactions like alkylation and acylation. This effect can further enhance the regioselectivity, favoring reactions at the C3-hydroxyl position. mdpi.com

Additionally, hydrogen bonding can occur between the C2-OH and C3-OH groups, influencing their respective acidities and nucleophilic character. In related molecules like 4-hydroxy-3-nitrobenzaldehyde, intramolecular hydrogen bonds between a hydroxyl group and an adjacent nitro group have been observed, suggesting a similar, albeit weaker, interaction could occur between the C3-OH and the 4-NO₂ group. iucr.org

Reactions of the Nitro Group

The aromatic nitro group is generally unreactive towards nucleophiles but is highly susceptible to reduction. The transformation of the nitro group into an amino group is a synthetically valuable reaction.

The primary challenge in the reduction of the nitro group in 2,3-dihydroxy-4-nitrobenzaldehyde is chemoselectivity. The reducing agent must selectively reduce the nitro group without affecting the aldehyde functionality, which is also susceptible to reduction (to an alcohol). Various methods have been developed for the selective reduction of aromatic nitro compounds in the presence of aldehydes. guidechem.com

Common methods include:

Catalytic Hydrogenation: Using specific catalysts such as platinum, palladium, or nickel under controlled conditions (temperature, pressure) can achieve selective reduction of the nitro group. acs.org

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are classic choices for selectively reducing nitro groups while leaving carbonyl groups intact. guidechem.com

Successful reduction yields 4-amino-2,3-dihydroxybenzaldehyde, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and heterocyclic compounds.

Table 4: Selected Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Low to moderate H₂ pressure, various solvents | Can be highly selective; risk of aldehyde reduction or debenzylation if other groups are present. |

| SnCl₂·2H₂O / HCl | Ethanol, heat | Highly effective for selective nitro reduction in the presence of aldehydes, ketones, and esters. guidechem.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | A milder system capable of reducing nitroaromatics to amines. jsynthchem.com |

| BH₃-THF | Room Temperature | Effective for reducing nitro groups ortho to a hydroxyl group, suggesting potential selectivity. jrfglobal.com |

Article on "Benzaldehyde, 2,3-dihydroxy-4-nitro-" Cannot Be Generated Due to Lack of Scientific Data

A thorough investigation into the chemical properties and reactivity of the specific compound, Benzaldehyde, 2,3-dihydroxy-4-nitro-, reveals a significant lack of available scientific literature and research data required to construct the requested article. While general information regarding its chemical structure can be ascertained, detailed, and specific findings on its reaction mechanisms are not sufficiently documented in publicly accessible chemical databases and scientific journals.

The specified outline for the article requires in-depth, scientifically accurate information on several key areas of chemical reactivity:

Reduction Pathways and Products: Specific reducing agents, reaction conditions, and the resulting products from the reduction of both the nitro and aldehyde groups on this particular molecule are not described.

Electron-Withdrawing Effects on Aromatic Reactivity: While the nitro group is a known strong electron-withdrawing group, quantitative data or specific examples of how this influences the aromatic reactivity of the 2,3-dihydroxy-4-nitrobenzaldehyde core are not available.

Multi-Component Reactions and Heterocyclic Annulations: There is no specific information detailing the use of Benzaldehyde, 2,3-dihydroxy-4-nitro- as a substrate in multi-component reactions.

Cyclization and Coupling Reactions: Research detailing cyclization reactions that utilize the adjacent hydroxyl and aldehyde functionalities, or coupling reactions to form extended conjugated systems, is not present in the available literature.

Information exists for structurally related compounds, such as other isomers of dihydroxy-nitrobenzaldehyde or simpler nitrobenzaldehydes. However, the precise arrangement of the two hydroxyl groups and the nitro group on the benzaldehyde ring is critical in determining the molecule's specific chemical behavior. Factors like intramolecular hydrogen bonding, steric hindrance, and the combined electronic effects of the substituents make it scientifically unsound to extrapolate data from related isomers or simpler molecules to Benzaldehyde, 2,3-dihydroxy-4-nitro-. Doing so would lead to an article that is speculative and not based on established scientific findings, which would not meet the required standards of accuracy and authoritativeness.

Given the constraints and the paramount importance of scientific accuracy, it is not possible to generate the requested article with the specified level of detail and adherence to the outline. Further experimental research on Benzaldehyde, 2,3-dihydroxy-4-nitro- would be necessary to provide the data required for such a comprehensive review of its chemical reactivity.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, consequently, the structural framework of Benzaldehyde (B42025), 2,3-dihydroxy-4-nitro-. Due to the absence of extensive experimental data in publicly accessible literature, the following analyses are based on theoretical and computational studies, which predict the vibrational frequencies and modes.

Theoretical calculations, typically employing density functional theory (DFT) methods, are instrumental in assigning the vibrational modes of complex molecules like Benzaldehyde, 2,3-dihydroxy-4-nitro-. The principal vibrational modes are associated with the stretching and bending of its characteristic functional groups.

The hydroxyl (-OH) groups are expected to exhibit strong, broad stretching vibrations in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact frequencies are sensitive to the extent of intramolecular hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹.

The carbonyl (C=O) stretching of the aldehyde group is a prominent feature, expected to produce a strong absorption band in the FT-IR spectrum, generally between 1680 and 1700 cm⁻¹. The position of this band can be influenced by the electronic effects of the nitro and hydroxyl substituents.

The nitro (-NO₂) group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching vibration is typically observed in the 1500-1570 cm⁻¹ region, while the symmetric stretch appears in the 1300-1370 cm⁻¹ range. Aromatic C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

In-plane and out-of-plane bending vibrations of the C-H and O-H bonds, as well as various ring deformation modes, contribute to the fingerprint region of the spectrum, below 1400 cm⁻¹.

Table 1: Predicted Vibrational Mode Assignments for Benzaldehyde, 2,3-dihydroxy-4-nitro-

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3200-3600 | O-H Stretching |

| 3000-3100 | Aromatic C-H Stretching |

| 1680-1700 | C=O Stretching (Aldehyde) |

| 1500-1570 | Asymmetric NO₂ Stretching |

| 1400-1600 | Aromatic C=C Stretching |

| 1300-1370 | Symmetric NO₂ Stretching |

Note: The data in this table is based on theoretical predictions and may vary from experimental values.

The spatial arrangement of the hydroxyl, nitro, and aldehyde groups in Benzaldehyde, 2,3-dihydroxy-4-nitro- facilitates significant intramolecular hydrogen bonding. Specifically, hydrogen bonds can form between the hydroxyl groups and the adjacent carbonyl and nitro groups. These interactions introduce rigidity to the molecule and cause noticeable shifts in the vibrational frequencies of the involved groups.

For instance, the formation of a hydrogen bond between a hydroxyl group and the carbonyl oxygen of the aldehyde group would lead to a red-shift (lowering of frequency) of both the O-H and C=O stretching vibrations. This is due to the weakening of these bonds as electron density is drawn into the hydrogen bond. Similarly, a hydrogen bond between a hydroxyl group and an oxygen atom of the nitro group would affect the O-H and NO₂ stretching frequencies. The magnitude of these spectral shifts can provide quantitative insights into the strength of the intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For Benzaldehyde, 2,3-dihydroxy-4-nitro-, ¹H and ¹³C NMR are fundamental for its structural confirmation.

The ¹H NMR spectrum of Benzaldehyde, 2,3-dihydroxy-4-nitro- would display distinct signals for the aldehyde proton, the aromatic protons, and the hydroxyl protons. The aldehyde proton is expected to be the most deshielded, appearing at a chemical shift (δ) typically between 9.5 and 10.5 ppm. The aromatic protons would resonate in the region of 7.0-8.5 ppm, with their exact chemical shifts and coupling patterns determined by the electronic effects of the substituents. The electron-withdrawing nitro group and the electron-donating hydroxyl groups will have opposing effects on the shielding of the aromatic protons. The hydroxyl protons often appear as broad signals, and their chemical shifts can vary significantly depending on the solvent and concentration.

The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of 190-200 ppm. The aromatic carbons would have signals between 110 and 160 ppm. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating hydroxyl groups will show the most significant shifts from the typical benzene carbon resonance at 128.5 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde, 2,3-dihydroxy-4-nitro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 | 190 - 200 |

| Aromatic (C-H) | 7.0 - 8.5 | 110 - 160 |

| Hydroxyl (OH) | Variable | - |

Note: The data in this table is based on theoretical predictions and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in their specific assignment. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data.

The potential for restricted rotation around the C-C bond connecting the aldehyde group to the aromatic ring, or around the C-O bonds of the hydroxyl groups, could give rise to conformational isomers. If the energy barrier to interconversion between these conformers is sufficiently high, it might be possible to study this dynamic process using variable-temperature NMR spectroscopy. Such studies could provide insights into the conformational preferences and the energetic landscape of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, which enables the determination of its elemental formula from its exact mass. The chemical formula for Benzaldehyde, 2,3-dihydroxy-4-nitro- is C₇H₅NO₅. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O), provides a precise value for confirming the elemental composition of the molecular ion. The calculated exact mass for the neutral molecule is 183.01677 Da. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅NO₅ |

| Calculated Monoisotopic Mass | 183.01677 Da |

| Nominal Mass | 183 Da |

Key fragmentation processes for aromatic aldehydes include the initial loss of a hydrogen radical (H•) from the aldehyde group to form a stable benzoyl cation [M-H]⁺, or the loss of the entire formyl radical (•CHO) to yield a [M-CHO]⁺ ion. miamioh.edu The presence of the nitro group (NO₂) may lead to its elimination as a radical, forming a [M-NO₂]⁺ fragment. Subsequent fragmentations, such as the loss of carbon monoxide (CO), are also common from acylium ions.

| Proposed Fragment | Formula | Loss | Calculated m/z | Notes |

|---|---|---|---|---|

| [M]⁺• | [C₇H₅NO₅]⁺• | - | 183.02 | Molecular Ion |

| [M-H]⁺ | [C₇H₄NO₅]⁺ | H• | 182.01 | Loss of aldehydic hydrogen |

| [M-NO₂]⁺ | [C₇H₅O₃]⁺ | •NO₂ | 137.02 | Loss of nitro radical |

| [M-CHO]⁺ | [C₆H₄NO₄]⁺ | •CHO | 154.01 | Loss of formyl radical |

| [M-H-CO]⁺ | [C₆H₄NO₄]⁺ | H•, CO | 154.01 | Loss of CO from the [M-H]⁺ ion |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule upon absorption of UV or visible light and its subsequent emission properties.

The UV-Visible absorption spectrum of Benzaldehyde, 2,3-dihydroxy-4-nitro- is expected to be influenced by its three types of chromophores: the benzene ring, the aldehyde group, and the nitro group, with further modification by the two hydroxyl groups. Based on comprehensive studies of nitrobenzaldehyde isomers, the spectrum is anticipated to display three distinct absorption bands. rsc.orguni-muenchen.deresearchgate.net

A high-intensity band is expected around 250 nm, attributed to a π→π* electronic transition primarily involving the nitro group and the benzene ring. uni-muenchen.deresearchgate.net A second band of intermediate intensity, likely appearing around 300 nm, can be assigned to a π→π* transition within the aromatic system. uni-muenchen.deresearchgate.net A third, much weaker band is predicted at longer wavelengths, typically around 350 nm, corresponding to a formally forbidden n→π* transition originating from the non-bonding electrons of the oxygen atoms in the nitro and aldehyde groups. uni-muenchen.deresearchgate.net The exact positions (λₘₐₓ) and molar absorptivities (ε) of these bands would be sensitive to solvent polarity.

| Expected λₘₐₓ Range | Transition Type | Expected Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) |

|---|---|---|

| ~250 nm | π→π* (Nitro group involvement) | High (~10,000) |

| ~300 nm | π→π* (Arene function) | Intermediate (~1,000) |

| ~350 nm | n→π* (Nitro and aldehyde groups) | Low (~100) |

Fluorescence in nitroaromatic compounds is generally inefficient due to the presence of the electron-withdrawing nitro group, which promotes rapid non-radiative decay pathways such as intersystem crossing to the triplet state. Studies on various nitrobenzaldehyde isomers have demonstrated that photoexcitation leads to an extremely rapid decay of fluorescence emission, often on the femtosecond to picosecond timescale. uni-muenchen.de This indicates that the rate of non-radiative decay is significantly faster than the rate of radiative decay (fluorescence).

Consequently, the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is expected to be exceptionally low for Benzaldehyde, 2,3-dihydroxy-4-nitro-. While specific experimental values for its emission maximum and quantum yield are not documented in the searched literature, it is scientifically sound to predict a quantum yield that is significantly less than 0.01.

| Parameter | Expected Characteristic |

|---|---|

| Fluorescence Emission | Very weak |

| Fluorescence Quantum Yield (Φf) | Expected to be very low (<< 0.01) |

| Fluorescence Lifetime | Expected to be very short (picosecond range or less) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its conformational landscape.

The geometry of Benzaldehyde (B42025), 2,3-dihydroxy-4-nitro- is primarily determined by the orientation of the aldehyde (-CHO), two hydroxyl (-OH) groups, and the nitro (-NO₂) group attached to the benzene (B151609) ring. Geometry optimization, typically performed using DFT methods like B3LYP with a basis set such as 6-31+G(d,p), seeks the lowest energy arrangement of these atoms.

A critical feature in this molecule is the potential for intramolecular hydrogen bonding. researchgate.net Studies on similar molecules, like 2,3-dihydroxybenzaldehyde (B126233), show that hydrogen bonds form between the adjacent hydroxyl groups and between the hydroxyl group at position 2 and the carbonyl oxygen of the aldehyde group. researchgate.net This interaction significantly influences the planarity and stability of the molecule. For Benzaldehyde, 2,3-dihydroxy-4-nitro-, it is expected that an intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde group will be a dominant feature, locking the aldehyde group in a planar conformation with the ring.

The presence of the bulky nitro group at position 4, adjacent to a hydroxyl group at position 3, introduces steric hindrance. This steric strain can influence the orientation of both the nitro and hydroxyl groups. Computational studies on molecules like 2-nitrobenzaldehyde (B1664092) have shown that the nitro group often twists out of the plane of the benzene ring to minimize steric repulsion. researchgate.net A similar out-of-plane twist is anticipated for the nitro group in 2,3-dihydroxy-4-nitrobenzaldehyde.

The conformational analysis would involve rotating the hydroxyl and nitro groups to identify all possible stable conformers. The relative energies of these conformers would then be calculated to determine the most stable, or ground-state, conformation.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of Benzaldehyde, 2,3-dihydroxy-4-nitro- (Illustrative) Note: This data is illustrative and based on typical values for similar compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | O-H (2-hydroxy) | ~0.97 Å |

| Bond Angle | O=C-H (aldehyde) | ~120° |

| Dihedral Angle | O-N-C4-C3 | ~20-30° (twisted) |

To systematically explore the conformational space, a potential energy surface (PES) scan can be performed. This involves calculating the energy of the molecule as a function of the dihedral angles of the substituent groups (-CHO, -OH, -NO₂). The PES map reveals the energy barriers between different conformers and identifies the global minimum energy structure.

For Benzaldehyde, 2,3-dihydroxy-4-nitro-, the most significant rotational barriers would be associated with the C-N bond of the nitro group and the C-O bonds of the hydroxyl groups. The PES scan for the rotation of the nitro group would likely show a relatively high energy barrier for the planar conformation due to steric hindrance with the adjacent hydroxyl group. The rotation of the hydroxyl groups would be influenced by the formation and breaking of intramolecular hydrogen bonds. The most stable conformer is predicted to be the one that maximizes hydrogen bonding while minimizing steric clash. researchgate.net

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, which are key to understanding its reactivity, can be elucidated through analysis of its molecular orbitals and charge distribution.

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com

In Benzaldehyde, 2,3-dihydroxy-4-nitro-, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating hydroxyl groups, which are regions of high electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the aldehyde group. The presence of both strong electron-donating (-OH) and strong electron-withdrawing (-NO₂) groups leads to a significant intramolecular charge transfer character. researchgate.net This charge transfer from the dihydroxy-substituted ring to the nitro-aldehyde portion of the molecule would result in a relatively small HOMO-LUMO energy gap, indicating high chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for Benzaldehyde, 2,3-dihydroxy-4-nitro- (Illustrative) Note: This data is illustrative and based on typical values for similar compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 eV |

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For Benzaldehyde, 2,3-dihydroxy-4-nitro-, the ESP map would show negative potential (typically colored red) around the oxygen atoms of the hydroxyl, aldehyde, and nitro groups, indicating these are sites susceptible to electrophilic attack. The most negative region is expected to be around the nitro group's oxygen atoms due to their high electronegativity and electron-withdrawing nature.

Positive potential (colored blue) would be concentrated around the hydrogen atoms of the hydroxyl groups and the aldehyde group, making them potential sites for nucleophilic attack. mdpi.com The ESP map visually confirms the charge separation and intramolecular charge transfer characteristics suggested by the HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis is used to study intra- and intermolecular bonding and interactions among bonds. It provides a detailed picture of charge transfer and hyperconjugative interactions. researchgate.net In Benzaldehyde, 2,3-dihydroxy-4-nitro-, NBO analysis would quantify the stabilization energy associated with the intramolecular hydrogen bonds. For example, the interaction between the lone pair of the aldehyde oxygen (donor) and the antibonding orbital of the 2-hydroxy O-H bond (acceptor) would confirm the presence and strength of the hydrogen bond.

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules like 2,3-dihydroxy-4-nitrobenzaldehyde. These theoretical predictions are crucial for interpreting experimental data and understanding the molecule's structural and electronic properties.

Computation of Vibrational Frequencies and Intensities

The vibrational spectra (Infrared and Raman) of a molecule are determined by its molecular structure and the nature of its chemical bonds. Density Functional Theory (DFT) is a widely used quantum chemical method for calculating these properties. tandfonline.com For benzaldehyde derivatives, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy.

These calculations provide a set of normal modes of vibration, each with a corresponding frequency and intensity. The potential energy distribution (PED) analysis can then be used to assign these calculated frequencies to specific vibrational motions within the molecule, such as stretching, bending, or torsion of particular bonds or functional groups. researchgate.net For 2,3-dihydroxy-4-nitrobenzaldehyde, key vibrational modes of interest would include the C=O stretching of the aldehyde group, O-H stretching of the hydroxyl groups, and the symmetric and asymmetric stretching of the nitro (NO₂) group.

The computed vibrational frequencies for related molecules, such as 2-nitrobenzaldehyde and 4-nitrobenzaldehyde, show the C=O stretching vibration appearing around 1700 cm⁻¹. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. For 2,3-dihydroxy-4-nitrobenzaldehyde, intramolecular hydrogen bonding between the hydroxyl and nitro groups is expected, which would influence the frequencies of the O-H and C=O stretching modes.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in 2,3-dihydroxy-4-nitrobenzaldehyde This table presents hypothetical data based on computational studies of analogous compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3050 - 3150 |

| C-H (aldehyde) | Stretching | 2800 - 2900 |

| C=O (aldehyde) | Stretching | 1680 - 1710 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric Stretch | 1520 - 1560 |

| NO₂ (nitro) | Symmetric Stretch | 1330 - 1370 |

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT calculations, is a standard approach for this purpose. idc-online.com

The accuracy of predicted NMR chemical shifts depends on the chosen functional and basis set. Studies have shown that specialized functionals, developed by fitting parameters to experimental data, can yield highly accurate predictions for both proton and carbon chemical shifts. idc-online.com For aromatic systems like 2,3-dihydroxy-4-nitrobenzaldehyde, the chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents (aldehyde, hydroxyl, and nitro groups).

The electron-withdrawing nature of the aldehyde and nitro groups generally causes a downfield shift (higher ppm values) for nearby protons and carbons, while the electron-donating hydroxyl groups tend to cause an upfield shift. oxinst.comoxinst.com For instance, the aldehyde proton in nitrobenzaldehyde derivatives typically appears significantly downfield, often above 10 ppm. mmu.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-dihydroxy-4-nitrobenzaldehyde This table presents hypothetical data based on established substituent effects and data from similar compounds.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (aldehyde) | 10.0 - 10.5 |

| H (aromatic) | 7.0 - 8.5 |

| H (hydroxyl) | 5.0 - 7.0 |

| ¹³C NMR | |

| C (aldehyde C=O) | 185 - 195 |

| C (aromatic C-CHO) | 130 - 140 |

| C (aromatic C-OH) | 145 - 155 |

| C (aromatic C-NO₂) | 140 - 150 |

| C (aromatic C-H) | 110 - 130 |

Mechanistic Investigations of Chemical Reactions

Computational chemistry provides deep insights into how chemical reactions occur by allowing for the study of reaction pathways and the characterization of transient species like transition states.

Transition State Characterization and Reaction Barrier Calculations

Understanding a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. Computational methods, such as DFT, can be used to locate the geometry of the transition state and calculate this barrier. youtube.com

For reactions involving benzaldehyde derivatives, such as Knoevenagel condensations or Henry reactions, computational studies can elucidate the step-by-step mechanism. nih.govrsc.org For example, in a reaction involving nucleophilic attack on the carbonyl carbon of 2,3-dihydroxy-4-nitrobenzaldehyde, calculations would model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps. The transition state for the initial attack would be characterized by an imaginary vibrational frequency corresponding to the motion along the reaction path. youtube.com The nitro and hydroxyl substituents would significantly influence the electrophilicity of the carbonyl carbon and thus affect the height of the reaction barrier. stackexchange.com

Table 3: Hypothetical Calculated Reaction Barriers for a Nucleophilic Addition to 2,3-dihydroxy-4-nitrobenzaldehyde

| Reactant System | Transition State | Activation Energy (kcal/mol) |

| 2,3-dihydroxy-4-nitrobenzaldehyde + CN⁻ | [C₇H₄NO₅-CN]‡ | 10.5 |

| Benzaldehyde + CN⁻ | [C₇H₅O-CN]‡ | 14.2 |

Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. wikipedia.org Computational models can account for these solvent effects, either by including explicit solvent molecules or by using implicit models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov

Solvents can stabilize or destabilize reactants, products, and transition states differently. For reactions that proceed through charged or highly polar transition states, polar solvents generally lower the activation energy, thereby accelerating the reaction. rsc.orgwikipedia.org For instance, in a reaction of 2,3-dihydroxy-4-nitrobenzaldehyde that involves the formation of a charged intermediate, a polar protic solvent like water or ethanol (B145695) could stabilize the transition state through hydrogen bonding, leading to a lower energy barrier compared to the reaction in a nonpolar solvent like octane. nih.govrsc.org

Computational studies on the Henry reaction of nitropropane and benzaldehyde have shown that the reaction is slower in water than in DMSO. This is attributed to the strong hydrogen bonding between water and the reactant nitronate ion; this stabilization is reduced in the more charge-delocalized transition state, leading to a higher activation barrier. nih.gov A similar analysis could be applied to reactions of 2,3-dihydroxy-4-nitrobenzaldehyde to select the optimal solvent for a desired outcome.

Table 4: Hypothetical Influence of Solvent on the Activation Energy of a Reaction Involving 2,3-dihydroxy-4-nitrobenzaldehyde

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Octane | 2.0 | 15.8 |

| Dimethyl Sulfoxide (DMSO) | 47 | 11.2 |

| Water | 78 | 12.5 |

Research Applications and Potential Areas of Exploration Excluding Clinical

Role as a Versatile Synthetic Intermediate

The combination of hydroxyl, nitro, and aldehyde groups on a benzene (B151609) ring provides multiple reactive sites, making dihydroxy-nitro-benzaldehydes valuable as versatile intermediates in organic synthesis. cymitquimica.com The aldehyde can undergo condensation, oxidation, or reduction; the hydroxyl groups can be alkylated or esterified; and the nitro group can be reduced to an amine, which can then be diazotized or acylated.

Compounds with a dihydroxy-nitro-aromatic structure are recognized as intermediates in the synthesis of potential agrochemical molecules. For instance, the isomer 3-Nitro-4,5-dihydroxybenzaldehyde is noted for its use as an intermediate in pesticide chemistry. guidechem.com The functional groups allow for the construction of more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The reactivity of the aldehyde and the potential for converting the nitro group into other functionalities make it a useful scaffold for building diverse libraries of research compounds for agrochemical screening.

The chromophoric nature of the nitrophenol group suggests a potential application for these compounds in the synthesis of specialty colorants. The isomer 3,4-Dihydroxy-5-nitrobenzaldehyde (B193609) is considered a potential intermediate in the production of dyes. cymitquimica.com The electron-withdrawing nitro group combined with the electron-donating hydroxyl groups can create a push-pull system that is often characteristic of organic dyes and pigments.

Furthermore, the aldehyde and dihydroxy functionalities are suitable for polymerization reactions. Research on related compounds, such as 2,4-dihydroxybenzaldehyde, has demonstrated their use in creating novel polymers. For example, polymers have been synthesized through the condensation of 2,4-dihydroxybenzaldehydeoxime with formaldehyde. ias.ac.in In other applications, dihydroxybenzaldehyde derivatives have been immobilized onto amine-terminated polymers to create materials with specific functional properties, such as biocidal polymers. nih.govresearchgate.net These examples highlight the potential of Benzaldehyde (B42025), 2,3-dihydroxy-4-nitro- to act as a monomer or functionalizing agent in the development of advanced polymers.

Biochemical Activity and Mechanistic Studies (In Vitro and In Silico)

The structural motifs of Benzaldehyde, 2,3-dihydroxy-4-nitro- are common in molecules exhibiting significant biochemical activity. While direct studies on this specific isomer are limited, extensive research on its close isomers provides a strong basis for potential areas of investigation. ontosight.ai

One of the most well-documented activities for this class of compounds is the inhibition of xanthine (B1682287) oxidase (XO), an enzyme critical in purine (B94841) metabolism whose overactivity is linked to hyperuricemia and gout. nih.gov The isomer 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase, with an IC₅₀ value of 3 µM. nih.govnih.gov

Kinetic analysis revealed that DHNB acts as a potent mixed-type inhibitor of XO. nih.govnih.gov Structure-activity relationship studies have shown that the catechol moiety, the aldehyde group, and the nitration at an adjacent position are all crucial for its potent inhibitory activity. nih.govnih.gov Mechanistic studies suggest that DHNB interacts with the molybdenum center of the enzyme. nih.gov This potent and specific inhibition by a close isomer strongly suggests that Benzaldehyde, 2,3-dihydroxy-4-nitro- would be a prime candidate for similar enzyme inhibition screening and mechanistic studies.

| Compound | Target Enzyme | IC₅₀ Value | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | Xanthine Oxidase (XO) | 3 µM | Mixed-type Inhibition | nih.govnih.gov |

While there is no specific research linking dihydroxy-nitro-benzaldehydes to Heat shock protein 90 (Hsp90) inhibition, the structural features of the compound make it an interesting candidate for computational and in vitro screening. Phenolic and catechol-containing compounds are known to interact with various proteins through hydrogen bonding and other non-covalent interactions. Hsp90 possesses a well-defined ATP-binding pocket where various small molecule inhibitors act. nih.gov Future in silico studies, such as molecular docking, could be employed to model the potential interaction of Benzaldehyde, 2,3-dihydroxy-4-nitro- with the Hsp90 binding site or other protein targets. This represents a significant area for potential exploration.

Phenolic compounds, particularly catechols, are well-known for their antioxidant properties. Studies on the isomer DHNB confirm that it is a potent antioxidant that can directly scavenge free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), and other reactive oxygen species (ROS) in cell-free systems. nih.govnih.gov

The antioxidant capacity of dihydroxybenzaldehydes is closely related to their structure. wiserpub.comwiserpub.com The position of the hydroxyl groups on the aromatic ring influences the molecule's oxidation potential and its ability to donate a hydrogen atom or electron to neutralize free radicals. wiserpub.com The presence of an electron-withdrawing nitro group can also modulate this activity. Given these principles, Benzaldehyde, 2,3-dihydroxy-4-nitro- is expected to possess significant antioxidant activity, making it a valuable tool for in vitro studies of oxidative stress pathways.

| Compound/Class | Assay Method | Observed Activity | Reference |

|---|---|---|---|

| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | DPPH Radical Scavenging | Potent scavenging activity | nih.gov |

| 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | ROS Scavenging (ONOO⁻, HOCl) | Directly scavenges reactive oxygen species | nih.gov |

| Dihydroxybenzaldehydes (General Class) | DPPH, CUPRAC | Activity is dependent on the position and dissociation of hydroxyl groups | wiserpub.comwiserpub.com |

Environmental and Atmospheric Chemistry Research

The significance of Benzalaldehyde, 2,3-dihydroxy-4-nitro- in environmental science lies in its potential role in the formation of secondary organic aerosols (SOAs). SOAs are microscopic particles that can impact air quality, climate, and human health. Understanding the formation and fate of compounds like Benzaldehyde, 2,3-dihydroxy-4-nitro- is crucial for developing accurate atmospheric models.

Formation in Photooxidation Processes of Aromatic Precursors

The atmospheric formation of Benzaldehyde, 2,3-dihydroxy-4-nitro- is believed to occur through the photooxidation of certain aromatic precursors, particularly dihydroxy aromatic compounds, in the presence of nitrogen oxides (NOx). While direct experimental evidence for the formation of this specific isomer is an area of ongoing research, the general mechanisms of nitrocatechol formation provide a strong basis for its potential atmospheric synthesis.

Catechols, which are 1,2-dihydroxybenzene compounds, are recognized precursors to nitroaromatic compounds found in atmospheric brown carbon. nih.govacs.org These catechols can be emitted directly from combustion sources or formed in the atmosphere through the oxidation of other aromatic hydrocarbons like toluene. nii.ac.jp

The key steps in the proposed formation pathway involve:

Hydroxyl Radical (OH) or Nitrate (B79036) Radical (NO₃) Attack: The process is initiated by the reaction of a dihydroxy aromatic precursor, such as 3-methylcatechol (B131232), with highly reactive atmospheric oxidants like the hydroxyl radical (OH) during the day or the nitrate radical (NO₃) at night. nih.govacs.org

Formation of a Radical Intermediate: The reaction leads to the formation of a semiquinone radical or a cyclohexadienyl radical intermediate. nih.gov

Nitration: In the presence of nitrogen dioxide (NO₂), which is a common atmospheric pollutant, the radical intermediate can undergo nitration, leading to the addition of a nitro group (-NO₂) to the aromatic ring. Studies on the reaction of 3-methylcatechol with NO₃ have shown the formation of 3-methyl-4-nitrocatechol and 3-methyl-5-nitrocatechol. nih.gov

Aldehyde Group Formation: Subsequent oxidation reactions could then lead to the formation of the aldehyde group, resulting in the final product, Benzaldehyde, 2,3-dihydroxy-4-nitro-.

The formation of nitrocatechols has been observed to be favored under acidic conditions, which are common in atmospheric aerosols. nih.gov

Table 1: Potential Aromatic Precursors and Key Reactants

| Precursor Compound | Key Atmospheric Reactants | Potential Intermediate Products |

| 3-Methylcatechol | OH, NO₃, NO₂ | 3-Methyl-4-nitrocatechol, 3-Methyl-5-nitrocatechol |

| Catechol | OH, NO₃, NO₂ | Nitrocatechol isomers |

| Toluene | OH, NOx | Cresols, Nitrotoluenes, Dihydroxy nitrotoluene nii.ac.jp |

Atmospheric Fate and Degradation Pathways

Once formed in the atmosphere, Benzaldehyde, 2,3-dihydroxy-4-nitro-, like other nitrophenolic compounds, is subject to further chemical transformations that determine its atmospheric lifetime and impact. The primary degradation pathways are believed to be photolysis and reaction with hydroxyl radicals.

Photolysis: Nitrophenolic compounds are known to absorb solar radiation, which can lead to their breakdown. The photolysis of nitrophenols can be a source of other reactive species in the atmosphere, such as nitrous acid (HONO), which in turn can influence the formation of OH radicals. mdpi.com The specific absorption spectrum and quantum yield for the photolysis of Benzaldehyde, 2,3-dihydroxy-4-nitro- would be critical parameters in determining its atmospheric persistence.

Reaction with OH Radicals: The hydroxyl radical is a major atmospheric cleansing agent. The rate of reaction between OH radicals and Benzaldehyde, 2,3-dihydroxy-4-nitro- will be a key factor in its removal from the atmosphere. The presence of multiple functional groups (hydroxyl, nitro, and aldehyde) on the aromatic ring will influence the reaction rate and the nature of the degradation products. The reaction is expected to proceed via OH addition to the aromatic ring or hydrogen abstraction from the hydroxyl or aldehyde groups.

The degradation of Benzaldehyde, 2,3-dihydroxy-4-nitro- can lead to the formation of smaller, more oxidized organic compounds, or contribute to the growth of secondary organic aerosols through polymerization reactions. The ultimate fate of this compound is fragmentation into smaller molecules like carboxylic acids, or incorporation into larger aerosol particles. nih.gov

Table 2: Key Atmospheric Degradation Processes

| Degradation Process | Primary Reactant/Driver | Expected Outcome |

| Photolysis | Solar Radiation (UV/Visible Light) | Fragmentation, formation of other reactive species (e.g., HONO) |

| Oxidation | Hydroxyl Radical (OH) | Formation of more oxidized products, ring-opening, contribution to SOA |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. chemistryjournals.net For Benzaldehyde (B42025), 2,3-dihydroxy-4-nitro-, the development of green and sustainable synthetic routes presents a significant and impactful area of research. Traditional synthesis methods for nitroaromatic compounds often rely on harsh nitrating agents and organic solvents, leading to the generation of hazardous waste. Future research could focus on several key areas to mitigate this environmental impact:

Biocatalysis: Employing enzymes or whole-cell systems for the nitration or hydroxylation of benzaldehyde precursors could offer a highly selective and environmentally friendly alternative to conventional methods.

Alternative Solvents: Investigating the use of greener solvents such as ionic liquids or supercritical fluids could reduce the reliance on volatile and toxic organic solvents.

Catalytic Nitration: The development of solid acid catalysts or other heterogeneous catalysts for the nitration step could simplify product purification and catalyst recycling, thereby minimizing waste.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for nitration reactions, which are often highly exothermic.

By focusing on these green chemistry principles, researchers can develop synthetic pathways to Benzaldehyde, 2,3-dihydroxy-4-nitro- that are not only more sustainable but also potentially more efficient and cost-effective.

Exploration of Novel Derivatives for Structure-Activity Relationship (SAR) Studies in Research

The functional groups present in Benzaldehyde, 2,3-dihydroxy-4-nitro- —an aldehyde, two hydroxyl groups, and a nitro group—provide a versatile scaffold for the synthesis of a wide array of derivatives. ontosight.ai A systematic exploration of these derivatives is crucial for establishing robust Structure-Activity Relationship (SAR) models. Such studies are fundamental in medicinal chemistry and materials science for the rational design of molecules with enhanced or specific properties.

Future SAR studies could investigate how modifications to the core structure of Benzaldehyde, 2,3-dihydroxy-4-nitro- influence its biological or material properties. Key research directions include:

Modification of the Aldehyde Group: Conversion of the aldehyde to other functional groups such as imines (Schiff bases), oximes, or hydrazones can lead to compounds with altered biological activities.

Derivatization of the Hydroxyl Groups: Etherification or esterification of the hydroxyl groups can modulate the compound's lipophilicity and hydrogen bonding capacity, which can significantly impact its interaction with biological targets.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up a vast chemical space for creating new derivatives with potentially different pharmacological profiles.

A comprehensive library of such derivatives would be invaluable for screening against various biological targets or for assessing their properties as functional materials. The data generated from these studies would provide critical insights into the specific structural features responsible for any observed activity.

Application in Supramolecular Chemistry and Self-Assembly Research

The presence of multiple hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl, nitro, and aldehyde groups) in Benzaldehyde, 2,3-dihydroxy-4-nitro- makes it an excellent candidate for research in supramolecular chemistry and self-assembly. ontosight.ai These fields focus on the non-covalent interactions between molecules to form well-defined, ordered structures.

Emerging research could explore the ability of this compound to form various supramolecular architectures, such as:

Liquid Crystals: The rigid aromatic core and the potential for strong intermolecular interactions could lead to the formation of liquid crystalline phases with interesting optical or electronic properties.

Gels: Under specific conditions, the self-assembly of Benzaldehyde, 2,3-dihydroxy-4-nitro- or its derivatives could lead to the formation of supramolecular gels, which have applications in drug delivery and tissue engineering.

Co-crystals: By co-crystallizing with other organic molecules, it may be possible to fine-tune the solid-state properties of the resulting materials, such as solubility and bioavailability in the case of active pharmaceutical ingredients.

Investigating the self-assembly behavior of this molecule could lead to the development of novel functional materials with applications in electronics, photonics, and nanotechnology.

Utilization in Catalysis and Chemo-sensing Platforms

The unique electronic and structural features of Benzaldehyde, 2,3-dihydroxy-4-nitro- suggest its potential utility in the development of novel catalysts and chemosensors. The electron-withdrawing nitro group and the coordinating hydroxyl and aldehyde functionalities can be exploited for these applications.

Future research in this area could focus on:

Catalyst Development: The compound could serve as a ligand for the synthesis of metal complexes with catalytic activity. The electronic properties of the ligand could be tuned by modifying the substituent groups, thereby influencing the catalytic performance of the metal center in various organic transformations.

Chemosensor Design: The ability of the hydroxyl and aldehyde groups to interact with specific analytes, coupled with the potential for the nitro group to modulate the molecule's photophysical properties, makes it a promising platform for the design of colorimetric or fluorescent chemosensors. Such sensors could be developed for the detection of metal ions, anions, or biologically important molecules.

Q & A

Q. What are the optimal synthetic routes for 2,3-dihydroxy-4-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Stepwise Nitration and Hydroxylation : Begin with a benzaldehyde derivative (e.g., 2,3-dihydroxybenzaldehyde) and perform nitration using nitric acid in a controlled acidic medium. Monitor temperature (0–5°C) to prevent over-nitration.

- Protection/Deprotection Strategies : Protect hydroxyl groups with acetyl or benzyl groups before nitration, followed by deprotection using alkaline hydrolysis or catalytic hydrogenation .

- Yield Optimization : Use HPLC to track intermediates. Adjust stoichiometry (e.g., HNO₃ ratio) and reaction time to maximize yield (typically 60–75% for analogous nitrobenzaldehydes) .

Q. Which spectroscopic techniques are most effective for characterizing 2,3-dihydroxy-4-nitrobenzaldehyde, and what key spectral markers should researchers focus on?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm. Hydroxyl protons (δ 10.5–12.0 ppm) may appear broad due to hydrogen bonding. Nitro groups deshield adjacent protons, shifting aromatic peaks to δ 7.5–8.5 ppm .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; nitro-substituted carbons at δ 145–150 ppm .

- IR Spectroscopy : Strong absorption bands for -NO₂ (1520–1350 cm⁻¹) and -OH (3200–3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 197 (C₇H₅NO₅) and fragmentation patterns (e.g., loss of NO₂ group at m/z 151) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-check melting points using DSC (Differential Scanning Calorimetry) and traditional capillary methods. For solubility discrepancies, use gravimetric analysis in standardized solvents (e.g., DMSO, ethanol) .

- Meta-Analysis of Literature : Compare data from authoritative databases (e.g., NIST Chemistry WebBook ) and peer-reviewed studies. Account for variables like polymorphic forms or hydration states.

- Controlled Replication : Reproduce synthesis and characterization under documented conditions (e.g., humidity, purity of reagents) to isolate experimental variables .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of 2,3-dihydroxy-4-nitrobenzaldehyde in different environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. Focus on nitro group charge distribution and intramolecular hydrogen bonding between -OH and -NO₂ groups .

- Molecular Dynamics (MD) Simulations : Predict solubility and degradation pathways in aqueous/organic solvents. Parameterize force fields using experimental IR and NMR data .

- QSPR Models : Corrate quantum-chemical descriptors (e.g., HOMO-LUMO gap) with observed reactivity in nucleophilic substitution reactions .

Q. What are the key considerations when designing experiments to study the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Degradation Kinetics : Use HPLC-UV to monitor degradation products at pH 2–12 and temperatures (25–60°C). Fit data to first-order kinetics models .

- Light Sensitivity : Conduct photostability studies in UV-vis light (300–800 nm) with controlled irradiance. Use amber vials to isolate light effects .

- Oxidative Stability : Expose the compound to H₂O₂ or O₂ and analyze via GC-MS for nitro group reduction products (e.g., amine derivatives) .

Q. How can researchers address challenges in synthesizing derivatives of 2,3-dihydroxy-4-nitrobenzaldehyde for biological activity studies?

Methodological Answer:

- Selective Functionalization : Use protecting groups (e.g., TMS for -OH) to direct reactions to the aldehyde or nitro group. For example, condense with hydrazines to form hydrazones .

- Catalytic Optimization : Screen Pd/C or Cu catalysts for cross-coupling reactions. Monitor by TLC and optimize solvent polarity (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |